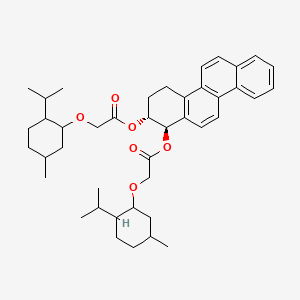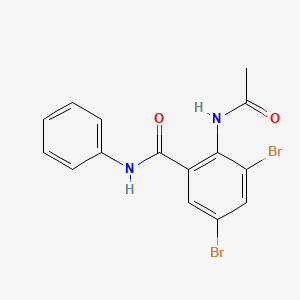
1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone is a chemical compound with the molecular formula C₁₃H₂₀N₂O₆ It is known for its unique structure, which includes both oxygen and nitrogen atoms within a cyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include purification steps such as recrystallization or chromatography to achieve the required purity levels for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various catalytic processes. The pathways involved depend on the specific application and the nature of the interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another compound with a similar cyclic structure but different functional groups.
Crown Ethers: A class of compounds known for their ability to form complexes with metal ions.
Uniqueness
1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone stands out due to its specific combination of oxygen and nitrogen atoms within the ring structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring selective binding and catalysis.
Eigenschaften
CAS-Nummer |
79688-09-8 |
|---|---|
Molekularformel |
C13H20N2O6 |
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
1,5-dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone |
InChI |
InChI=1S/C13H20N2O6/c16-10-2-4-12(18)20-8-1-9-21-13(19)5-3-11(17)15-7-6-14-10/h1-9H2,(H,14,16)(H,15,17) |
InChI-Schlüssel |
PVSCMTGMQJMAFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)CCC(=O)NCCNC(=O)CCC(=O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


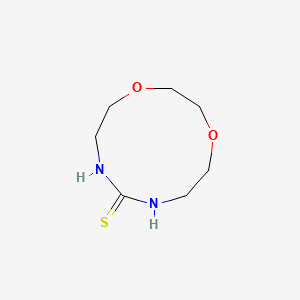
![2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B14432621.png)
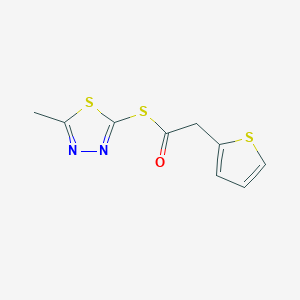
![2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]-](/img/structure/B14432632.png)
![13-Oxabicyclo[10.1.0]tridecan-2-ol](/img/structure/B14432640.png)
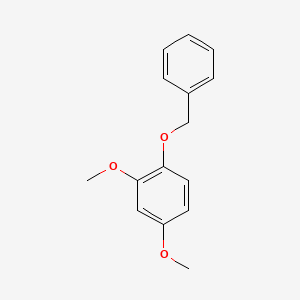
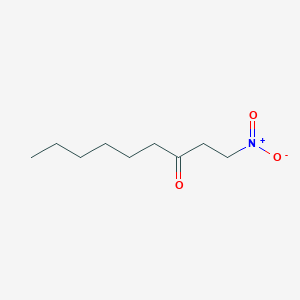
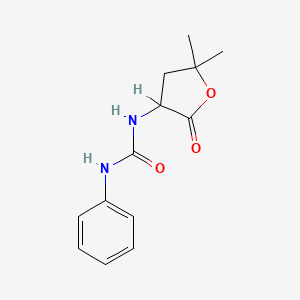

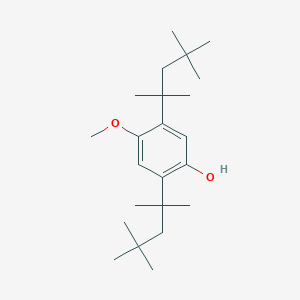
![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)
